molecular formula C10H15N3 B372778 2-(Piperidin-1-yl)pyridin-4-amine CAS No. 35980-78-0

2-(Piperidin-1-yl)pyridin-4-amine

Cat. No. B372778
CAS RN: 35980-78-0
M. Wt: 177.25g/mol
InChI Key: XTCJYQFQKXYIMZ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .


Molecular Structure Analysis

The molecular formula of 2-(Piperidin-1-yl)pyridin-4-amine is C10H15N3 . The InChI code is 1S/C10H15N3/c11-9-4-5-12-10 (8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2, (H2,11,12) .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Piperidin-1-yl)pyridin-4-amine is 191.27 g/mol . The InChI code is 1S/C10H15N3/c11-9-4-5-12-10 (8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2, (H2,11,12) .

Scientific Research Applications

Chiral Catalysts Synthesis

A study by Tian et al. (2012) introduced a simple and effective synthetic approach to chiral 2-amino-4-piperidinyl pyridine derivatives. These compounds are synthesized as potential stereoselective catalysts, offering a novel pathway to control enantioselectivity in the synthesis of important derivatives like L-proline and (R)-1,1′-bi(2-naphthol) (Tian et al., 2012).

Optical and Electronic Properties

Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of trisheterocyclic systems, including derivatives with electron-donating amino groups like piperidine. These studies are crucial in understanding the thermal, redox, UV–Vis absorption, and emission properties, impacting materials science, particularly in the development of efficient emitters and materials with large Stokes shifts (Palion-Gazda et al., 2019).

Pharmaceutical Building Blocks

Mapes and Mani (2007) reported high-yielding syntheses of 1-piperidin-4-yl butyro- and valerolactams through a tandem reductive amination−lactamization process. This method presents an inexpensive and scalable alternative to previous syntheses, emphasizing the importance of 2-(Piperidin-1-yl)pyridin-4-amine derivatives as pharmaceutical building blocks (Mapes & Mani, 2007).

Anticancer Activity Evaluation

Kumar et al. (2013) focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their potential for anticancer activity. This research highlights the role of piperidinyl pyridine derivatives in medicinal chemistry, particularly in the search for new therapeutic agents (Kumar et al., 2013).

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new pharmaceutical applications of piperidine derivatives.

properties

IUPAC Name

2-piperidin-1-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCJYQFQKXYIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301624
Record name 2-(1-Piperidinyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)pyridin-4-amine

CAS RN

35980-78-0
Record name 2-(1-Piperidinyl)-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35980-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperidinyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)pyridin-4-amine
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